The conversion of doxifluridine to 5-FU is a single-step process catalyzed by thymidine phosphorylase. The following diagram illustrates this activation pathway and the subsequent mechanism of action of 5-FU.
The efficacy of this compound is closely linked to the levels of thymidine phosphorylase and another enzyme, dihydropyrimidine dehydrogenase (DPD), in tumor tissues.
Table: Enzyme Expression and Correlation with this compound Efficacy
| Enzyme | Function | Expression in Tumors vs. Normal Tissue | Impact on this compound |
|---|---|---|---|
| Thymidine Phosphorylase (TP) | Activates this compound to 5-FU. [1] | Significantly higher in various tumors (e.g., gastric, breast, colorectal). [2] | Positive correlation; higher TP expression predicts better tumor response and is an independent prognostic factor for survival. [3] [2] |
| Dihydropyrimidine Dehydrogenase (DPD) | Initial and rate-limiting catabolic enzyme that breaks down 5-FU. [2] | Variable activity between tumor and normal tissues. [2] | Negative correlation; high DPD activity in tumors leads to increased 5-FU decomposition and resistance. [2] |
A study on gastric cancer patients found that a high TP/DPD ratio in tumor tissue was a strong predictor of sensitivity to this compound [2]. This ratio helps identify patients most likely to benefit from treatment.
Researchers are developing innovative strategies to enhance the specificity and efficacy of the this compound-TP system.
GDEPT aims to overcome tumor heterogeneity by delivering the TP gene directly to cancer cells. A 2024 study used human mesenchymal stem cells (hMSCs) as delivery vehicles for the TP gene [4].
Experimental Protocol Summary:
To further reduce side effects, new this compound derivatives have been designed to respond to the hypoxic tumor microenvironment. A 2024 study introduced nitro-containing moieties into the this compound structure, creating prodrugs activated by nitroreductase (NTR) in addition to TP [5].
Key Experimental Findings:
The major challenge with this compound is its dose-limiting toxicity, particularly diarrhea. This occurs because thymidine phosphorylase is also highly expressed in the normal human intestinal tract, leading to localized activation of the prodrug and damage to healthy cells [1] [6]. This toxicity underscores the need for more selective targeting strategies like GDEPT or next-generation prodrugs.
The activation and subsequent metabolism of 5'-DFUR is a two-step process: initial conversion to the active drug 5-FU, followed by the intricate anabolism and catabolism of 5-FU itself. The diagram below summarizes the core pathway.
Figure 1: The comprehensive metabolism pathway of the 5'-DFUR prodrug.
As illustrated, the metabolic fate of 5'-DFUR involves a critical activation step, followed by divergent anabolic and catabolic pathways that determine its efficacy and toxicity [1] [2].
The efficacy of 5'-DFUR is highly dependent on the expression and activity of key metabolic enzymes within tumors. The table below summarizes quantitative findings from preclinical studies.
| Tumor Model / Cell Line | Key Enzymatic Activity or Finding | Corresponding Drug Sensitivity / Outcome | Citation |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Transfection with dThdPase cDNA increased enzyme activity. | Up to 165-fold increased sensitivity to 5'-DFUR. No change in 5-FU sensitivity. | [3] |
| Human B Lymphocytes | High pyrimidine nucleoside phosphorylase activity (660 nmol/2h/mg protein); 60% conversion of 5'-DFUR to 5-FU. | Sensitive to both 5-FU and 5'-DFUR. | [6] |
| Mouse L1210 Leukemia | Undetectable pyrimidine nucleoside phosphorylase activity; no conversion of 5'-DFUR to 5-FU. | Resistant to 5'-DFUR but sensitive to 5-FU. | [6] |
| Various Head & Neck Xenografts (HNX) | Low OPRT activity in HNX-DU, HNX-E, HNX-G. High OPRT in Colon 26. | Low OPRT tumors were less sensitive to 5'-DFUR. High OPRT tumors showed increased therapeutic efficacy. | [5] |
| Human Patients (Plasma/Urine) | After i.v. 5'-DFUR, unmetabolized 5'-DFUR and FBAL were the major excretory products in urine at nearly equal rates. | Low but persistent plasma concentrations of 5-FU were achieved. Highlights significance of the catabolic pathway. | [7] |
For researchers investigating 5'-DFUR metabolism, several established experimental approaches can be employed.
This spectrophotometric assay directly measures the enzyme's ability to cleave 5'-DFUR [4].
This protocol is useful for gene therapy research where dThdPase is used as a activating enzyme [3].
This in vivo strategy enhances the activation of 5'-DFUR by upregulating the converting enzyme [8].
The data consistently shows that the intracellular activation of 5'-DFUR by thymidine phosphorylase has a different selectivity profile compared to 5-FU itself, and the basis for this differential selectivity is the initial phosphorolysis to 5-FU [6]. This makes the expression levels of dThdPase a key determinant of 5'-DFUR's efficacy.
The following data is derived from a clinical trial in which six patients with colorectal carcinoma received single intravenous doses of 2 g·m⁻² and 4 g·m⁻² on separate days [1] [2].
| Parameter | Dose 1 (2 g·m⁻²) | Dose 2 (4 g·m⁻²) | Notes |
|---|---|---|---|
| Terminal Half-Life | 16.1 - 27.7 minutes | 16.1 - 27.7 minutes | Range reported across patients; no significant change with dose [1]. |
| Nonrenal Clearance | 0.60 L·min⁻¹ | 0.37 L·min⁻¹ | Decreased by 40% with dose doubling, indicating nonlinear elimination [1]. |
| Renal Clearance | 0.32 L·min⁻¹ | 0.29 L·min⁻¹ | No apparent change with dose [1]. |
| Volume of Distribution (Vss) | 19.8 L | 20.4 L | No apparent change with dose [1]. |
| Dose Dependence | --- | --- | Primarily due to nonlinear, saturable nonrenal elimination processes rather than protein or tissue binding [1] [2]. |
This compound is a prodrug of 5-Fluorouracil (5-FU) designed for selective activation in tumor tissue [3] [4]. The metabolic pathway and research focus on improving its selectivity are outlined below.
This compound activation pathway and novel derivative design. The red node indicates a source of side effects, while the green node is the active drug [3] [4].
Recent studies focus on designing next-generation prodrugs to enhance tumor selectivity and reduce the side effects of this compound [3]. Key experimental methodologies include:
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a rate-limiting enzyme that plays a dual role in cancer biology—acting both as a key activator of specific prodrugs and as an independent contributor to tumor progression through angiogenic mechanisms. TP serves as the critical enzymatic activator for doxifluridine (5'-DFUR), an intermediate metabolite of capecitabine and other fluoropyrimidine prodrugs, catalyzing its conversion to the active chemotherapeutic agent 5-fluorouracil (5-FU). This conversion occurs preferentially in tumor tissues, theoretically enabling targeted chemotherapy with reduced systemic toxicity. However, the relationship between TP expression and treatment outcomes is complex, influenced by cellular localization (tumor versus stromal compartments), tumor type, and methodological approaches to TP detection and quantification.
The enzymatic function of TP involves the phosphorolytic cleavage of thymidine to thymine and deoxyribose-1-phosphate, and similarly for this compound to 5-FU and the same sugar product. This reaction is reversible under physiological conditions, but in the context of prodrug activation, it drives the local generation of 5-FU within tumor environments. Beyond its role in drug activation, TP contributes to tumor angiogenesis through its catalytic product 2-deoxy-D-ribose, which stimulates endothelial cell migration and tube formation. This dual functionality makes TP a therapeutically significant target with competing implications—its expression may predict enhanced prodrug activation while potentially indicating more aggressive disease through angiogenic mechanisms.
The activation pathway of this compound represents a classic example of enzymatic prodrug targeting in cancer therapy. This compound (5'-deoxy-5-fluorouridine) is sequentially converted to 5-fluorouracil through a TP-dependent mechanism that exploits the elevated expression of this enzyme in many tumor types:
This targeted activation strategy capitalizes on the differential expression of TP between tumor and normal tissues, potentially concentrating the cytotoxic effects within malignant cells while sparing healthy tissues. Research has demonstrated that various tumors, including colorectal, breast, and non-small cell lung cancers, frequently exhibit elevated TP expression compared to adjacent normal tissues, providing a rational basis for this compound therapy [1] [2].
Figure 1: TP-catalyzed activation of this compound to 5-FU, generating the toxic drug and deoxyribose-1-phosphate (dR1P) as byproducts.
Multiple clinical studies have demonstrated a significant correlation between TP expression levels and doxiflur efficacy in advanced colorectal cancer. A phase II study investigating this compound in patients with advanced/recurrent colorectal cancer with lung metastases found that TP-positive cancer cells were an independent predictive factor for survival, with a risk ratio of 3.72 [3] [4]. Interestingly, this study revealed that TP expression in different cellular compartments had opposing effects—while TP-positive cancer cells correlated with improved survival, TP-positive stromal cells were associated with reduced progression-free survival (risk ratio 0.24), highlighting the complex relationship between TP localization and treatment outcomes.
In the adjuvant setting, a study of 177 colorectal cancer patients who underwent curative resection demonstrated that Dukes' C stage patients with high TP expression treated with this compound had significantly better survival compared to those with low TP expression (5-year survival rates of 91.2% versus 74.8%, P=0.025) [5]. No such correlation was observed in the 5-FU treatment group, confirming the specific predictive value of TP for this compound efficacy. Furthermore, in Dukes' C stage colon cancer patients with high TP expression, the this compound group showed slightly better survival than the 5-FU group, suggesting potential therapeutic advantage for this compound in appropriately selected patients.
Beyond colorectal cancer, the predictive significance of TP expression extends to other malignancies. In non-small cell lung cancer (NSCLC), research on capecitabine (which shares this compound as an intermediate metabolite) demonstrated that high tumor cell TP expression was significantly associated with tumor response to capecitabine/docetaxel chemotherapy (p=0.004) [1]. Additionally, the same study found that high tumor cell TP expression correlated with increased incidence of hand-foot syndrome (p=0.01), a known side effect of fluoropyrimidine therapy, further supporting the biological relevance of TP expression levels for prodrug activation.
The relationship between TP expression and cancer therapy outcomes appears to be cancer-type specific and influenced by additional factors such as stromal interactions and immune cell infiltration. Studies in prostate cancer have shown that TP expression occurs primarily in the context of intense lymphocytic infiltration and is associated with increased angiogenesis [6]. This suggests that the tumor microenvironment significantly modulates the functional consequences of TP expression and should be considered when evaluating its potential as a predictive biomarker.
Table 1: Clinical Evidence Linking TP Expression to this compound Efficacy
| Cancer Type | Study Type | Key Findings | Statistical Significance | Reference |
|---|---|---|---|---|
| Colorectal (Dukes' C) | Adjuvant (n=177) | Better survival with high TP in 5'-DFUR group (91.2% vs 74.8% 5-year survival) | P=0.025 | [5] |
| Colorectal with lung metastases | Phase II (n=40) | TP+ cancer cells: independent survival factor (RR=3.72); TP+ stromal cells: reduced PFS (RR=0.24) | Cox regression | [3] [4] |
| Metastatic colorectal | Retrospective (n=125) | High TP gene expression associated with longer time to progression | P<0.01 | [7] |
| NSCLC | Phase II (n=30) | High tumor cell TP associated with response to capecitabine/docetaxel | P=0.004 | [1] |
The cellular localization of TP expression significantly influences its functional impact and predictive value for this compound response. Multiple studies have consistently demonstrated that TP is expressed in both tumor cells and various stromal components, including fibroblasts, endothelial cells, and tumor-associated macrophages (TAMs) [1] [6]. This compartmentalization of expression appears to have distinct functional consequences:
The dual nature of TP in cancer biology presents a complex landscape for therapeutic prediction. While its role in prodrug activation supports higher expression for better treatment response, its angiogenic properties suggest that elevated levels might correlate with more aggressive disease. This paradox may be partially explained by the cellular source of TP within the tumor microenvironment, with tumor-cell derived TP primarily driving drug activation while stromal-derived TP contributes more significantly to angiogenesis.
Accurate quantification of TP expression presents methodological challenges that influence the interpretation and comparison of study results. The most commonly employed techniques include:
A critical methodological consideration is the source of TP expression data. Studies using microdissected tumor samples have yielded different results compared to those analyzing bulk tissue, as the latter includes stromal contamination that may significantly influence measurements [7]. Additionally, scoring systems for IHC evaluation vary between studies, with some employing percentage-based cutoffs (e.g., ≥50% of tumor cells) while others use intensity-based grading or comparative staining relative to stromal expression [1].
Standardized IHC protocols are essential for reliable assessment of TP expression patterns in tumor tissues. Based on methodologies from multiple studies, the following protocol represents a consensus approach:
Appropriate controls are essential, including known positive controls (mononuclear cells serve as good internal controls) and negative controls with omission of primary antibody [1] [6]. The assessment should evaluate both percentage of positive cells and staining intensity, with particular attention to differentiating between tumor cell and stromal expression.
For quantitative assessment of TP mRNA levels, real-time PCR provides a sensitive and reproducible method:
Critical considerations include RNA quality assessment, inclusion of no-template controls, and analysis of melting curves to ensure reaction specificity [7]. For bulk tissue analysis, correlation with histopathological assessment is recommended to account for variations in tumor cellularity.
The accumulated evidence supports TP expression as a promising predictive biomarker for this compound and other fluoropyrimidine prodrug therapies. Key implications for clinical translation include:
The predictive utility of TP appears to be most established in colorectal cancer, with emerging evidence in NSCLC and other malignancies. For optimal clinical implementation, standardized assessment protocols and validated cut-off values for "high" versus "low" expression need to be established through prospective validation studies.
Beyond its role as a predictive biomarker, TP represents a therapeutic target for novel treatment approaches:
These emerging approaches highlight the dual nature of TP as both a drug activator and a therapeutic target, offering multiple avenues for therapeutic intervention. Future research directions should focus on optimizing delivery strategies, developing more specific TP inhibitors, and clarifying the contextual factors that determine whether TP inhibition or enhancement represents the more beneficial approach in specific clinical scenarios.
| Study Aspect | Details from Literature |
|---|---|
| General Administration | Intravenous infusion [1]. |
| Specific Infusion Duration | 2-hour intravenous infusion [1]. |
| Reported Dosing | Up to 5 g/m² once weekly [1]. Other studies used a 5-day continuous infusion with total doses ranging from 3.75 to 20 g/m² [2] [3]. |
| Combination Therapy | Successfully combined with Interferon-alpha-2a (3 MU, intramuscular, 3 times a week) [1]. |
| Key Pharmacokinetic Parameters | Mean renal clearance (ClR): 108.9 ± 53.6 ml/min/m²; Mean non-renal clearance (ClNR): 728 ± 181 ml/min/m² (Renal clearance comprised ~13% of total clearance) [2] [3]. |
The provided studies outline methodological approaches that can inform protocol development:
Since a definitive 1-hour infusion protocol is not available in the searched literature, you may need to consider the following steps:
The following diagram illustrates the metabolic pathway of this compound, which is crucial for understanding its mechanism of action and the importance of administration kinetics.
This pathway highlights that this compound is a prodrug, and its conversion to the active 5-FU is a key determinant of its efficacy [4] [2].
The following tables summarize the key findings from clinical trials on the doxifluridine (5'-DFUR) and leucovorin regimen.
Table 1: Clinical Response Rates
| Patient Population | Number of Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (ORR) | Median Survival | Reference |
|---|---|---|---|---|---|---|
| Previously Untreated | 62 | 2 | 18 | 32% (95% CI: 21-45%) | 14 months | [1] [2] |
| Pretreated | 46 | 3 | 3 | 13% (95% CI: 5-26%) | 12 months | [1] [2] |
| Mixed (across multiple trials) | 34 | 2 | 10 | 35% | Responders: 17.1 mos; Non-responders: 6.5 mos | [3] [4] |
Table 2: Key Adverse Events (Grade 3-4)
| Adverse Event | Incidence (from [1] [2]) | Notes |
|---|---|---|
| Diarrhea | 32 patients (out of 108) | The primary dose-limiting toxicity; no toxic deaths were reported. |
| Myelosuppression & Gastrointestinal | Moderate | General toxicity was typically mild to moderate, with no significant neurological toxicity observed in other studies [3] [4]. |
This protocol is primarily derived from a phase II study published in the Journal of Clinical Oncology [1] [2].
Dose adjustments should be based on the severity of adverse events, particularly diarrhea [1].
The therapeutic effect of this regimen relies on biochemical modulation and sequential oral administration.
Key Pharmacokinetic Insight: Research suggests that the conversion of this compound to 5-FU increases between the first and fifth day of drug administration in a cycle. However, systemic levels of 5-FU remain lower compared to those seen after standard intravenous 5-FU therapy, which may contribute to the regimen's favorable safety profile [1] [2].
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further elaboration on any specific aspect, please feel free to ask.
The escalating crisis of antimicrobial resistance poses a significant threat to global public health, with methicillin-resistant Staphylococcus aureus (MRSA) representing a particularly challenging pathogen due to its multidrug resistance and capacity to form treatment-recalcitrant biofilms. The development of novel antibiotics has stagnated in recent decades, creating an urgent need for innovative therapeutic strategies. Drug repurposing has emerged as a promising approach to identify new antimicrobial applications for existing pharmaceuticals, potentially bypassing years of development and safety testing required for novel chemical entities. Among promising candidates, doxifluridine, a fluoropyrimidine anticancer agent, has demonstrated significant antibacterial activity against multidrug-resistant S. aureus isolates, including potent effects against biofilm-embedded cells [1].
This compound (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine derivative that serves as a prodrug for the chemotherapeutic agent 5-fluorouracil (5-FU). It has been clinically used for various cancer indications, with established safety profiles and pharmacokinetic data. Recent investigations have revealed that this compound exhibits potent bactericidal activity against clinical multidrug-resistant S. aureus isolates, suggesting its potential as a repurposed therapeutic agent for resistant bacterial infections in vulnerable patient populations, including those with chronic obstructive pulmonary disease (COPD) who frequently experience MRSA exacerbations [1]. This application note provides detailed experimental protocols and data analysis methods for evaluating this compound's anti-MRSA and antibiofilm activities.
The precise mechanism underlying this compound's antibacterial activity continues to be investigated, but several key aspects of its activity profile have been characterized:
MRSA can adopt an intracellular lifestyle within host phagocytes, evading both immune responses and antibiotic treatments. This compound's properties as an anticancer drug suggest potential advantages against these challenging bacterial populations:
Table 1: this compound MIC and MBC values against clinical MRSA isolates
| Strain ID | Phenotypic Properties | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| MSSA ATCC29213 | Methicillin-sensitive control | 1 | 2 |
| MRSA ATCC43300 | Methicillin-resistant control | 2 | 4 |
| S. aureus 181 | Resistant to ME, TET, AZM, AMP, STX | 0.5 | 2 |
| S. aureus 113 | Resistant to TET, AZM, CN, AMP, STX | 0.5 | 1 |
| S. aureus 162 | Resistant to LIN, TET, AMP, CN, LEV | 0.5 | 1 |
| S. aureus 169 | Resistant to TET, AMP, ME, AZM, STX | 1 | 4 |
| S. aureus 165 | Resistant to LIN, TET, AMP, ME, STX | 1 | 4 |
| S. aureus 172 | Resistant to LIN, TET, AMP, LEV, STX | 1 | 4 |
| S. aureus 185 | Resistant to TET, AMP, ME, AZM, LEV | 2 | 4 |
| S. aureus 176 | Resistant to LIN, TET, AMP, CN, STX | 0.5 | 2 |
| S. aureus 103 | Resistant to TET, AMP, CN, ME, STX | 0.5 | 1 |
Abbreviations: ME (methicillin), TET (tetracycline), AZM (azithromycin), AMP (ampicillin), STX (trimethoprim-sulfamethoxazole), CN (gentamicin), LEV (levofloxacin), LIN (lincomycin) [1]
This compound demonstrates consistent activity against multidrug-resistant S. aureus strains with MIC values ranging from 0.5-2 μg/mL and MBC values ranging from 1-4 μg/mL [1]. The narrow range between inhibitory and bactericidal concentrations suggests primarily bactericidal activity against MRSA. The compound maintains this activity profile against strains exhibiting resistance to multiple antibiotic classes, indicating a distinct mechanism of action that bypasses common resistance pathways.
Table 2: Anti-MRSA activity of repurposed anticancer agents
| Compound | Original Indication | MIC against MRSA | Key Characteristics |
|---|---|---|---|
| This compound | Colorectal cancer | 0.5-2 μg/mL [1] | Synergistic with antibiotics, antibiofilm activity |
| Floxuridine | Colorectal cancer | 3.1 μM [3] | High synergy with cefoxitin (FIC = 0.14) |
| Gemcitabine | Pancreatic cancer | 0.024-0.78 μM [3] | Substantial synergy with cefoxitin |
| Auranofin | Rheumatoid arthritis | Low micromolar range [2] | Inhibits thioredoxin reductase, clears >60% intracellular MRSA |
The comparative data reveals that several repurposed anticancer agents exhibit potent anti-MRSA activity at clinically achievable concentrations. Floxuridine, a compound structurally related to this compound, demonstrates remarkable synergy with cefoxitin, reducing the effective concentration required to inhibit MRSA growth by several orders of magnitude [3]. This synergistic pattern suggests potential for combination regimens that could overcome resistance mechanisms while minimizing toxicity.
Principle: The broth microdilution method quantitatively determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and kills the bacteria (MBC) following CLSI guidelines [1].
Materials:
Procedure:
Quality Control:
Principle: This assay evaluates the rate and extent of bactericidal activity of this compound against MRSA over time [1].
Materials:
Procedure:
Interpretation:
Principle: This protocol quantifies this compound's ability to disrupt preformed MRSA biofilms, which are typically 10-1000 times more resistant to antibiotics than planktonic cells [1] [4].
Materials:
Procedure:
Alternative Methods for Biofilm Assessment:
The following diagram illustrates the comprehensive experimental approach for assessing this compound's efficacy against MRSA, from initial screening to mechanistic studies:
Diagram 1: Integrated workflow for comprehensive evaluation of this compound anti-MRSA activity
In vitro safety profiling:
In vivo safety and efficacy:
Lipid-based nanovesicular systems offer promising approaches for optimizing this compound delivery against biofilm infections:
This compound represents a promising repurposing candidate for addressing the critical challenge of MRSA biofilm-associated infections. Its potent antibacterial activity against multidrug-resistant strains (MIC: 0.5-2 μg/mL), rapid bactericidal action (within 8 hours), effective biofilm disruption, and synergistic potential with conventional antibiotics position it as a valuable therapeutic option worthy of further investigation [1].
Future research directions should include:
The repurposing of this compound for MRSA infections exemplifies a promising strategy to expand our antimicrobial arsenal by leveraging compounds with established safety profiles and known manufacturing processes, potentially accelerating the availability of new treatment options for multidrug-resistant bacterial infections.
The emergence of multidrug-resistant bacterial pathogens like MRSA poses a significant global health threat, particularly in patients with chronic conditions like chronic obstructive pulmonary disease (COPD) [1]. Doxifluridine, a fluoropyrimidine anticancer drug, has demonstrated potent antibacterial activity against clinical multidrug-resistant (MDR) S. aureus isolates in recent studies [1]. Repurposing existing drugs like this compound offers a faster, more cost-effective pathway to new anti-infective therapies, as their safety profiles and manufacturing processes are already established [2] [3].
The table below summarizes the key quantitative findings from the evaluation of this compound against MRSA.
Table 1: In vitro Antibacterial Activity of this compound against S. aureus
| Parameter | Value(s) | Notes |
|---|---|---|
| MIC Range | 0.5 - 2 µg/mL | Against clinical MDR S. aureus isolates and standard strains [1]. |
| MBC Range | 1 - 4 µg/mL | Confirms bactericidal, not just bacteriostatic, activity [1]. |
| MIC₅₀ | 0.5 µg/mL | Concentration that inhibits 50% of bacterial strains [1]. |
| MIC₉₀ | 1-2 µg/mL | Concentration that inhibits 90% of bacterial strains [1]. |
| MBC₅₀ | 1-2 µg/mL | Concentration that kills 50% of bacterial strains [1]. |
| MBC₉₀ | 4 µg/mL | Concentration that kills 90% of bacterial strains [1]. |
| Time-Kill Assay | Potent killing within 8 hours | Significant bactericidal effects observed in a short timeframe [1]. |
| Synergy (FIC Index) | Two- to eightfold MIC reduction | Observed in combination with other antibiotics [1]. |
Principle: This broth microdilution method determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and kills the bacteria (MBC), following standard guidelines [1].
Materials:
Procedure:
Principle: This assay evaluates the rate and extent of the bactericidal activity of this compound over time.
Procedure:
Principle: This protocol assesses the ability of this compound to kill bacteria within and disrupt pre-formed biofilms.
Procedure:
Principle: This method determines the interaction (synergy, additive, indifference, or antagonism) between this compound and a second antibiotic.
Procedure:
Hemolysis Assay:
Cytotoxicity Assay:
Galleria mellonella Larvae Infection Model:
The following diagram outlines the key stages of the experimental process for evaluating this compound's efficacy against MRSA.
The data demonstrates that this compound has potent in vitro and in vivo antibacterial activity against MRSA, including multidrug-resistant clinical isolates [1]. Its rapid bactericidal action, biofilm-disrupting capability, and synergistic potential with conventional antibiotics make it a strong candidate for repurposing. The favorable in vitro safety profile, showing no hemolysis or cytotoxicity, further supports its potential for clinical development, particularly for managing resistant infections in vulnerable populations like COPD patients [1]. Future work should focus on elucidating the precise mechanism of action and advancing to mammalian infection models and clinical trials.
Doxifluridine, a fluoropyrimidine derivative and oral prodrug of 5-fluorouracil (5-FU), has emerged as a promising compound for rescuing age-associated alternative splicing defects and extending lifespan in C. elegans [1]. This application note provides detailed protocols and experimental findings from recent research demonstrating that this compound requires bacterial metabolism for its longevity-promoting effects and functions through a complex interplay among drug, bacteria, and host [1]. The compound significantly reverses age-related splicing deficiencies while improving multiple healthspan parameters, including stress resistance and mitochondrial morphology [1] [2]. These protocols are designed for researchers investigating aging, splicing regulation, and host-microbe-drug interactions using C. elegans as a model system.
Table 1: Quantitative effects of this compound on C. elegans lifespan and healthspan parameters
| Parameter | Effect Size | Experimental Conditions | Significance | Dependence on Live Bacteria |
|---|---|---|---|---|
| Mean Lifespan Extension | 31-49.4% increase | 40-400 μM this compound with live OP50 | p < 0.0001 | Required (8.2-10.4% with dead bacteria) |
| Heat Stress Resistance | Significant improvement | 35°C challenge | p < 0.05 | Not tested |
| Pathogen Resistance | Enhanced survival | P. aeruginosa PA14 exposure | p < 0.05 | Not tested |
| Oxidative Stress Resistance | Increased tolerance | Oxidative stress assay | p < 0.05 | Not tested |
| Alternative Splicing Rescue | Increased GFP/mCherry ratio | Day 7 adults with splicing reporter | p < 0.001 | Required |
| Mitochondrial Morphology | Reduced fragmentation | Day 11 muscle cells | p < 0.0001 | Not tested |
| Intestinal Integrity | Improved width maintenance | Day 11 animals | p < 0.0001 | Not tested |
Table 2: Bacterial conversion and metabolite production in this compound-mediated longevity
| Bacterial Component | Role in this compound Efficacy | Key Metabolites Produced | Impact on Host Longevity |
|---|---|---|---|
| Ribonucleotide metabolism | Essential for drug conversion | Linoleic acid | Promotes longevity |
| Metabolic enzymes | Converts this compound to active form | Agmatine | Extends lifespan |
| Live bacteria | Required for full lifespan extension | Not specified | 31-70.9% lifespan extension |
| Freeze-dried/killed bacteria | Limited efficacy | Not applicable | 7.3-12.1% lifespan extension |
Bacterial dependency: this compound requires live bacteria for its lifespan extension effects, with significantly reduced efficacy observed when worms are fed freeze-dried, heat-killed, or UV-killed bacteria [1]. The lifespan extension is reduced from 31-70.9% with live bacteria to just 7.3-12.1% with dead bacteria [1].
Splicing rescue: this compound reverses age-associated alternative splicing defects, particularly reducing intron retention and unannotated splice junctions that accumulate with aging [1] [2]. RNA-seq analysis demonstrates that this compound treatment restores splicing patterns to levels comparable to young animals [1].
Metabolite production: Through bacterial conversion, this compound increases production of bacterial metabolites including linoleic acid and agmatine, which contribute to host longevity [1].
Comparative efficacy: this compound demonstrates superior potency in rescuing age-associated alternative splicing defects compared to other longevity-promoting compounds like metformin and rapamycin [1].
Synchronization: Obtain age-synchronized worms by either bleaching gravid adults or allowing adults to lay eggs for 4-6 hours before removal [5].
Drug treatment preparation:
Lifespan assay initiation:
Scoring and maintenance:
Controls: Include vehicle-treated control groups and conditions with dead bacteria (freeze-dried, heat-killed, or UV-killed) to assess bacterial dependence [1].
Preparation: Grow synchronized worms to day 2 of adulthood under standard conditions with or without this compound treatment [1] [3].
tBHP plate preparation:
Assay execution:
Strain maintenance: Grow KH2235 worms under standard conditions with appropriate antibiotic selection if needed [1].
Drug treatment: Treat synchronized L4 larvae with desired concentrations of this compound (40-400 μM) [1].
Imaging:
Quantification:
Bacteria preparation:
Lifespan comparison:
Figure 1: Mechanism of this compound-mediated longevity in C. elegans. This compound requires live bacteria for conversion into active metabolites that rescue age-associated alternative splicing defects and promote both lifespan extension and healthspan improvement [1].
Figure 2: Experimental workflow for comprehensive assessment of this compound effects on C. elegans longevity and healthspan. The protocol includes parallel assessment of lifespan, stress resistance, and alternative splicing rescue using age-synchronized populations treated from L4 larval stage [1] [2] [4].
This compound represents a novel compound that extends C. elegans lifespan and improves healthspan parameters through a unique mechanism involving bacterial conversion and rescue of age-associated splicing defects. These detailed protocols enable researchers to replicate and build upon these findings, providing comprehensive methodologies for assessing longevity, stress resistance, and alternative splicing in the context of drug-bacteria-host interactions. The strong dependence on live bacteria for efficacy highlights the importance of considering microbial metabolism in pharmacological interventions targeting aging processes.
This compound (5′-deoxy-5-fluorouridine) is a fluoropyrimidine derivative that serves as a prodrug of the anticancer agent 5-fluorouracil (5-FU). It is designed to undergo enzymatic conversion to the active form 5-FU primarily by thymidine phosphorylase (TP), an enzyme that shows significantly higher expression levels in various tumor tissues compared to normal tissues [1] [2]. This selective activation mechanism initially made this compound an attractive candidate for cancer therapy, particularly for gastrointestinal, breast, and other solid tumors. More recently, research has revealed that this compound exhibits previously unrecognized antibacterial properties, especially against intracellular pathogens such as Salmonella Typhimurium when located within macrophage environments [3].
The checkerboard assay represents a well-established, high-throughput methodology for systematically evaluating potential synergistic interactions between two antimicrobial agents. This approach allows researchers to efficiently screen multiple concentration combinations of this compound with conventional antibiotics to identify enhanced antibacterial effects that could potentially overcome resistance mechanisms and reduce required dosages [4] [5]. The fundamental principle involves arranging varying concentrations of two antimicrobial agents in a two-dimensional matrix format, enabling the quantification of their combined effects through calculated indices such as the Fractional Inhibitory Concentration (FIC). For antimicrobial resistance research, this method provides a reliable platform for identifying promising combination therapies that may extend the clinical utility of existing antibiotics while potentially reducing side effects through dose reduction [4] [6].
The checkerboard assay is a two-dimensional broth microdilution technique designed to efficiently evaluate interactions between two antimicrobial agents. This method systematically tests multiple concentration combinations in a matrix format, allowing for the identification of synergistic, additive, indifferent, or antagonistic effects between compounds. When applied to this compound-antibiotic combinations, this approach can reveal potential enhancement of antibacterial activity that might not be apparent when either agent is tested alone. The assay's strength lies in its ability to test a wide range of concentration ratios while using relatively minimal resources compared to individual time-kill curve assays for each potential combination [4] [5].
The core output of the checkerboard assay is the Fractional Inhibitory Concentration (FIC) index, a quantitative measure that compares the minimal inhibitory concentrations (MICs) of agents when used alone versus in combination. This index provides a standardized metric for classifying the type of interaction occurring between the two antimicrobial agents. The mathematical foundation of this approach allows for objective comparison across different studies and laboratories, making it particularly valuable for initial screening of potential combination therapies before proceeding to more resource-intensive in vivo models [5].
The following diagram illustrates the comprehensive workflow for performing a this compound-antibiotic checkerboard assay, from initial bacterial preparation through final result interpretation:
Figure 1: Comprehensive workflow for this compound-antibiotic checkerboard assay
Bacterial Strains: Select appropriate reference strains and clinical isolates based on research objectives. For initial method validation, use control strains such as Pseudomonas aeruginosa PA14 or methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, as these have been well-characterized in synergy studies [4]. For this compound-specific investigations, include intracellular pathogens such as Salmonella Typhimurium, given this compound's demonstrated activity against intracellular bacteria [3].
Culture Conditions: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB) at 37°C with constant shaking at 200 rpm to ensure optimal aeration and uniform growth. For solid media, use Mueller-Hinton Agar (MHA) plates, incubating at 37°C for 18-24 hours [4].
Inoculum Standardization: Adjust the turbidity of bacterial suspensions to a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL) using sterile phosphate-buffered saline (PBS) or MHB. Further dilute this suspension 1:100 in MHB to achieve a final working concentration of approximately 1×10⁶ CFU/mL for inoculation [4] [5].
This compound Solution: Prepare a primary stock solution of this compound at a concentration of 1-5 mg/mL in dimethyl sulfoxide (DMSO) or sterile water, depending on solubility. Filter-sterilize through a 0.22μm membrane and aliquot for storage at -20°C. Avoid repeated freeze-thaw cycles to maintain stability [1].
Antibiotic Solutions: Prepare antibiotic stock solutions according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Use appropriate solvents based on the antibiotic's chemical properties (water, DMSO, or ethanol). Typical stock concentrations range from 1-5 mg/mL, with serial two-fold dilutions prepared in MHB or sterile water on the day of the assay [4] [5].
Quality Controls: Include appropriate controls in each assay:
The checkerboard assay requires careful preparation of a two-dimensional dilution matrix to systematically test all possible concentration combinations of this compound and the companion antibiotic:
Microtiter Plate Setup: Use sterile 96-well microtiter plates with flat-bottom wells. Arrange the plate so that This compound concentrations increase along the rows (typically from A to H) while antibiotic concentrations increase along the columns (typically from 1 to 10 or 12) [4] [5].
Two-Dimensional Dilution Scheme:
Final Inoculation: Add 100μL of the standardized bacterial inoculum (5×10⁵ CFU/mL) to each test well, resulting in a final volume of 200μL per well and a final bacterial concentration of approximately 2.5×10⁵ CFU/mL [5].
Incubation Conditions: Seal plates with breathable membrane or parafilm and incubate at 35°C for 18-24 hours under aerobic conditions. Some protocols for intracellular pathogens or specific bacterial species may require extended incubation (up to 48 hours) or modified atmospheres [5].
Following incubation, bacterial growth in each well must be accurately assessed to determine the minimal inhibitory concentrations for each combination:
Visual Inspection: Examine each well for visible turbidity, which indicates bacterial growth. Compare test wells to the growth control (no antimicrobials) and sterility control (no inoculum) [4].
Tetrazolium Dye Enhancement: For improved accuracy, add 20μL of 0.1% 2,3,5-triphenyltetrazolium chloride (TTC) solution to each well following incubation. Incubate for an additional 2-3 hours at 37°C. Viable bacterial cells reduce TTC to red formazan, producing a visible color change that clearly indicates growth [4].
Spectrophotometric Confirmation: For objective measurement, read the absorbance at 540nm using a microtiter plate reader after TTC development. Alternatively, measure optical density at 600nm directly without TTC to assess turbidity [4].
MIC Determination: The MIC endpoint is defined as the lowest concentration of antimicrobial agent(s) that prevents visible growth or TTC color development. Record MIC values for each antibiotic alone (row H), this compound alone (column 11), and all combinations [4] [5].
The core quantitative metric for evaluating interactions in checkerboard assays is the Fractional Inhibitory Concentration (FIC) index. This value is calculated using the following established formulas [5]:
Table 1: Interpretation of FIC Index Values for Drug Interaction Classification
| FIC Index Value | Interaction Classification | Interpretation |
|---|---|---|
| ≤0.5 | Synergistic | Combination effect significantly greater than individual agents |
| >0.5 to ≤1.0 | Additive | Combination effect equals sum of individual effects |
| >1.0 to ≤4.0 | Indifferent | Combination effect does not differ from most effective single agent |
| >4.0 | Antagonistic | Combination effect less than individual agents |
The most synergistic combination is identified by locating the well with the lowest ΣFIC value across the entire checkerboard. Researchers should note the specific concentration ratio at which synergy occurs, as this may have implications for optimal dosing regimens in subsequent studies [4] [5].
Effective visualization and comprehensive reporting are essential for communicating checkerboard assay results:
Result Tabulation: Create a table representing the checkerboard matrix with FIC indices calculated for each well. Highlight synergistic combinations (ΣFIC ≤0.5) for easy identification.
Isobologram Generation: Plot the MIC values of the antibiotic alone and in combination with this compound to create an isobologram, which provides visual representation of synergistic, additive, or antagonistic interactions.
Dose Reduction Index: Calculate the dose reduction index (DRI) for each agent at synergistic combinations, which indicates the fold-reduction in MIC achievable through the combination compared to individual agents.
Validation Studies: For identified synergistic combinations (ΣFIC ≤0.5), confirm results using time-kill curve assays, which monitor bacterial viability over time and provide kinetic data on bactericidal activity [4].
The unique properties of this compound require special considerations when designing and interpreting checkerboard assays:
Metabolic Activation: Recognize that this compound's activity depends on conversion to 5-FU by thymidine phosphorylase (TP). Consider testing in media conditions or with bacterial strains that express varying levels of TP to assess how this affects synergistic potential [1] [2].
Intracellular Models: Given this compound's demonstrated efficacy against intracellular Salmonella [3], consider adapting the checkerboard method to intracellular infection models using macrophage cell lines. This may provide insights into synergy under physiologically relevant conditions.
Tumor Microenvironment Mimetics: For oncology-focused applications, consider testing this compound-antibiotic combinations in media that mimics the tumor microenvironment (acidic pH, hypoxia, specific metabolite profiles), as these conditions may influence drug activation and activity [1].
Several technical aspects require attention to ensure reliable and reproducible results:
Carryover Effects: In serial dilution preparations, ensure accurate pipetting and mixing to prevent carryover between wells, which can distort concentration gradients.
Edge Effects: Address potential evaporation in perimeter wells by including protective buffer wells filled with sterile water around the assay perimeter or using specialized microtiter plates with reduced evaporation.
Quality Control: Regularly verify the potency of antimicrobial stock solutions through MIC determination against reference strains. Monitor laboratory environmental conditions (temperature, humidity) that might affect assay performance.
Replicate Testing: Perform all checkerboard assays in at least duplicate with a minimum of three independent experiments to ensure reproducibility and statistical significance of identified synergistic interactions [4].
The checkerboard assay provides a robust, high-throughput methodology for identifying synergistic interactions between this compound and conventional antibiotics. This protocol outlines a standardized approach that can be adapted to various bacterial pathogens and research contexts. The optimized checkerboard method has been demonstrated to yield results comparable to the gold standard time-kill curve method while allowing more efficient screening of multiple combinations [4].
Future applications of this compound-antibiotic synergy screening may explore its potential in novel antimicrobial strategies, particularly for intracellular pathogens and multidrug-resistant infections. The compatibility of this assay with automated screening systems and its adaptability to high-throughput formats position it as a valuable tool in addressing the growing challenge of antimicrobial resistance.
Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is an oral fluoropyrimidine prodrug designed to generate 5-fluorouracil (5-FU) preferentially within tumor tissue through a tumor-selective activation process. As an intermediate metabolite in the capecitabine activation pathway, this compound is converted to the active drug 5-FU by the enzyme thymidine phosphorylase (TP), which demonstrates significantly higher activity in tumor tissues compared to normal tissues. This selective activation aims to maximize antitumor efficacy while minimizing systemic exposure and toxicity to healthy tissues [1].
The development of this compound represented an important milestone in the evolution of oral fluoropyrimidines, bridging the gap between intravenous 5-FU and later agents like capecitabine. While this compound has demonstrated clinical activity in metastatic colorectal cancer, its development has been limited by variable efficacy observed across clinical trials and specific safety concerns, including gastrointestinal toxicity resulting from activation by thymidine phosphorylase present in normal gastrointestinal tissue [1]. Despite these limitations, this compound remains of significant interest to researchers as a model for tumor-selective fluoropyrimidine therapy and continues to be used in certain regions, particularly in Asia.
Phase II trials of this compound monotherapy in advanced colorectal cancer have demonstrated variable response rates ranging from 4.8% to 26%, with evidence suggesting particular activity in rectosigmoid primaries. The Swiss Group for Clinical Cancer Research conducted one of the earliest phase II trials in 1983, administering this compound at 4 g/m² per day for five consecutive days every three to four weeks via intravenous bolus. This study reported 7 responses (26%) among 27 evaluable patients who received two or more treatment courses, with all responses observed in patients with sigmoid and rectal primary tumors [2].
In contrast, a 1985 study published in Cancer Chemotherapy and Pharmacology reported significantly lower efficacy, with only 1 partial response among 21 patients (4.8%) with advanced and progressing colorectal cancer who received this compound at 2.0-3.0 g/m² as a 1-hour infusion on days 1-5 every third week [3]. This substantial variability in response rates may be attributed to differences in administration schedules, patient populations, and potentially tumor biology factors such as thymidine phosphorylase expression levels.
More recent investigations have explored oral this compound in combination with leucovorin. A 2003 randomized phase II trial comparing oral this compound (1,000 mg/m²/day on days 1-7 and 15-21) plus leucovorin (30 mg/day on the same schedule) versus intravenous 5-FU plus leucovorin demonstrated a response rate of 23.7% for the this compound arm compared to 15.4% for the 5-FU arm, suggesting comparable activity between the oral and intravenous approaches [4].
This compound has also been investigated in combination with irinotecan for metastatic colorectal cancer. A 2008 phase II study evaluated sequential administration of irinotecan (150 mg/m² IV on days 1 and 15) with this compound (600-1,000 mg/body orally on days 3-14 and 17-28) in 35-day cycles. This regimen demonstrated promising activity with an overall response rate of 40% (1 complete response + 23 partial responses among 60 patients), along with a median overall survival of 20.5 months and median time to progression of 5.9 months [5].
A more recent 2013 biomarker-directed phase II study further evaluated the combination of irinotecan with this compound, with irinotecan dosing adjusted based on UGT1A1 polymorphism (150 mg/m² for wild-type patients vs. 70 mg/m² for those with the 1/28 genotype). This genotype-oriented approach maintained efficacy while reducing toxicity, with response rates of 22.7% in wild-type patients and 16.7% in mutated patients, and median overall survival of 13 months versus 17.5 months, respectively [6].
Table 1: Summary of this compound Efficacy in Phase II Trials for Advanced Colorectal Cancer
| Study (Year) | Regimen | Patient Population | Response Rate (%) | Median Overall Survival (Months) | Median Time to Progression (Months) |
|---|---|---|---|---|---|
| Swiss Group (1983) [2] | This compound IV 4 g/m²/day, days 1-5 q3-4wk | Advanced measurable colorectal cancer (n=27 evaluable) | 26 | Not reported | Not reported |
| Cancer Chemother Pharmacol (1985) [3] | This compound IV 2-3 g/m²/day, days 1-5 q3wk | Advanced progressing colorectal cancer (n=21) | 4.8 | Not reported | Not reported |
| Am J Clin Oncol (2003) [4] | This compound PO 1000 mg/m²/day + leucovorin 30 mg/day, days 1-7, 15-21 q4wk | Previously untreated metastatic CRC (n=38) | 23.7 | 14.9 | 5.4 |
| Cancer Chemother Pharmacol (2008) [5] | Irinotecan IV 150 mg/m² days 1,15 + this compound PO 600-1000 mg/body days 3-14,17-28 q35d | Metastatic CRC (n=60) | 40 | 20.5 | 5.9 |
| Anticancer Res (2013) [6] | Irinotecan (UGT1A1-adjusted) + this compound | Metastatic CRC (n=28) | 1/1: 22.7; 1/28: 16.7 | 1/1: 13; 1/28: 17.5 | 1/1: 5; 1/28: 4.5 |
The safety profile of this compound is characterized by expected fluoropyrimidine class effects with some distinct characteristics. Across phase II trials, the most frequently reported adverse events include leukopenia (occurring in 53% of evaluable patients in the Swiss Group trial), gastrointestinal disturbances such as nausea and vomiting (38%), and dermatological reactions [2]. The oral formulation of this compound in combination with leucovorin demonstrated generally mild and reversible toxicity, with a safety profile comparable to intravenous 5-FU plus leucovorin [4].
When combined with irinotecan, the toxicity profile reflects contributions from both agents. In the phase II study of sequential irinotecan and this compound, grade 3-4 hematological toxicities included leukopenia (17%) and neutropenia (28%), while non-hematological grade 3-4 toxicities included fatigue (12%), nausea (8%), vomiting (7%), and diarrhea (5%). No treatment-related deaths were reported during the study [5].
Beyond typical fluoropyrimidine toxicities, this compound has been associated with some unique adverse effects. Neurotoxicity has been reported, with symptoms ranging from peripheral neuropathy to cerebellar dysfunction and encephalopathy. A detailed neurological evaluation of 17 patients treated with this compound at 3 or 5 g/m²/day for 5 days every 4 weeks found that 10 patients developed symptoms of central nervous system toxicity, typically appearing during the second week of the first cycle. This neurotoxicity was dose-related and worsened during subsequent treatments [1].
Cardiac toxicity has also been observed, with one case report describing a patient who experienced repeated angina pectoris following this compound infusion, necessitating treatment discontinuation after two courses [3]. Additionally, the hand-foot syndrome commonly associated with capecitabine has been reported with this compound, though potentially with different incidence and severity patterns [7].
Table 2: Safety Profile of this compound in Phase II Clinical Trials
| Toxicity Type | Incidence (%) | Severity | Management Recommendations |
|---|---|---|---|
| Hematological | |||
| Leukopenia | Up to 53 [2] | Grade 1-4 | Regular monitoring; dose reduction for grade 3-4 |
| Neutropenia | 28 (G3-4 with combination) [5] | Grade 3-4 | Dose delay/reduction for febrile neutropenia |
| Gastrointestinal | |||
| Nausea/Vomiting | Up to 38 [2] | Grade 1-3 | Standard antiemetics; dose adjustment if severe |
| Diarrhea | 5 (G3-4 with combination) [5] | Grade 3-4 | Early intervention with antidiarrheals; hydration |
| Anorexia | Reported [1] | Mild-moderate | Nutritional support |
| Neurological | 59 (10/17 patients) [1] | Dose-related | Neurological assessment; dose adjustment/discontinuation |
| Cardiac | Rare [3] | Serious | Discontinuation in symptomatic patients |
| Dermatological | |||
| Hand-foot syndrome | Reported [7] | Mild-moderate | Symptomatic care; dose modification if severe |
| Dermatitis | Reported [2] | Mild-moderate | Topical treatments |
Research has identified thymidine phosphorylase (TP) expression as a potentially significant biomarker for predicting response to this compound. A 2001 phase II study investigated the relationship between TP expression and this compound effects in 40 patients with advanced/recurrent colorectal cancer. Using immunohistochemical staining, the researchers found that TP-positive cancer cells were associated with poorer survival (risk ratio 3.72), while TP-positive stromal cells were associated with improved progression-free survival (risk ratio 0.24) [8].
These findings suggest that TP expression in different cellular compartments may have opposing prognostic implications for this compound therapy. The complex relationship between TP expression and treatment outcomes underscores the importance of the tumor microenvironment in modulating fluoropyrimidine efficacy and highlights the potential for biomarker-guided patient selection [8].
For patients receiving this compound-irinotecan combinations, UGT1A1 pharmacogenetic testing has demonstrated utility in optimizing dosing and reducing toxicity. The UGT1A1*28 polymorphism affects glucuronidation of SN-38 (the active metabolite of irinotecan), with homozygous and heterozygous patients experiencing increased toxicity due to reduced enzyme activity [6].
A 2013 phase II study implemented a UGT1A1-directed dosing strategy for irinotecan in combination with this compound, administering 150 mg/m² for patients with the 1/1 wild-type genotype and 70 mg/m² for those with the 1/28 genotype. This approach maintained efficacy while reducing severe toxicities, with no grade 3-4 neutropenia or diarrhea observed in the 1/28 group compared to 9.0% and 13.6% respectively in the wild-type group [6]. This strategy appears particularly beneficial for patients with complications or advanced age who may be less tolerant of standard-dose irinotecan.
Based on the most effective regimen identified in phase II trials, the recommended monotherapy protocol for this compound in advanced colorectal cancer includes:
Dosing Schedule: 4 g/m²/day administered as an intravenous bolus for five consecutive days, repeated every three weeks [2]. For oral administration, 1000 mg/m²/day plus leucovorin 30 mg/day on days 1-7 and 15-21 of each 28-day cycle [4].
Dose Modification Criteria: Reduce dose by 25% for grade 2 hematological toxicity, 50% for grade 3, and withhold for grade 4 until recovery. For non-hematological toxicity, modify dose based on severity, with particular attention to neurological symptoms [2] [1].
Premedication and Supportive Care: Standard antiemetics 30 minutes before administration. For patients with history of cardiac disease, baseline and periodic ECG monitoring recommended [3].
Response Assessment: Tumor measurements should be performed every two cycles using RECIST criteria. Treatment should be continued until disease progression or unacceptable toxicity [2] [4].
The phase II study by Kato et al. (2008) established the following protocol for irinotecan plus this compound:
Treatment Schedule:
UGT1A1-Directed Dosing:
Dose Modification Guidelines:
Required Monitoring:
The following diagram illustrates the metabolic activation pathway of this compound and its relationship to other fluoropyrimidines:
This metabolic pathway demonstrates this compound's position as an intermediate in the activation cascade of capecitabine to 5-FU. The critical final activation step is catalyzed by thymidine phosphorylase, which is typically overexpressed in tumor tissues compared to healthy tissue, providing the theoretical basis for tumor-selective activation [1]. The active metabolites of 5-FU then exert antitumor effects through dual mechanisms: FdUMP inhibits thymidylate synthase, disrupting DNA synthesis, while FUTP incorporates into RNA, interfering with RNA processing and function [1].
This compound represents a historically significant development in the evolution of oral fluoropyrimidines for advanced colorectal cancer. While its clinical use has been largely superseded by agents like capecitabine, particularly in Western countries, the drug remains valuable for understanding structure-activity relationships in fluoropyrimidine design and the challenges of achieving truly tumor-selective activation.
The phase II data summarized in this review demonstrate that this compound possesses modest single-agent activity in advanced colorectal cancer, with response rates generally ranging from 20-26% in monotherapy studies. The drug shows more promising efficacy when combined with irinotecan, with response rates up to 40% and median overall survival exceeding 20 months in one study [5]. The successful implementation of UGT1A1 polymorphism-directed dosing in combination therapy provides a valuable model for personalized medicine approaches in fluoropyrimidine-based treatment [6].
For drug development professionals, this compound's development pathway offers important insights into the challenges of prodrug design, particularly the impact of first-pass metabolism and normal tissue activation on therapeutic index. The correlation between thymidine phosphorylase expression and treatment outcomes highlights the potential of biomarker-guided patient selection for fluoropyrimidine therapy, an approach that continues to be refined for newer agents in this class [8] [1].
Future research on this compound may focus on better understanding the determinants of thymidine phosphorylase expression in tumors and stroma, optimizing combination regimens through pharmacogenetic approaches, and potentially developing next-generation fluoropyrimidines that build on the lessons learned from this compound's tumor-selective activation mechanism.
FAQ 1: What are the primary clinical manifestations of Doxifluridine-induced neurotoxicity? The neurotoxicity is often central nervous system (CNS) toxicity, which can be both cerebellar and encephalopathic. Symptoms typically appear during the second week of the first treatment cycle and are dose-related. They range from a subjective feeling of unsteady gait to significant disability (cerebellar) and difficulties with concentration and memory (encephalopathic) [1] [2].
FAQ 2: Which patient populations are at the highest risk for developing this neurotoxicity? Clinical evidence indicates that patients with the following are at greatest risk:
FAQ 3: Are there novel prodrug strategies to circumvent this compound's neurotoxicity? Yes, recent research focuses on designing prodrugs that are activated specifically in the tumor microenvironment (TME). For example, derivatives of this compound have been synthesized that require both thymidine phosphorylase (TP) and nitroreductase (NTR)—an enzyme overexpressed in hypoxic tumors—to release the active drug 5-FU. This aims to minimize 5-FU release in healthy tissues, thereby reducing systemic side effects including neurotoxicity [4].
FAQ 4: How does this compound's toxicity profile compare to other oral fluoropyrimidines like Capecitabine? this compound can cause significant gastrointestinal toxicity (diarrhea) and CNS neurotoxicity. This is partly because the activating enzyme, thymidine phosphorylase (TP), is also present in the liver and intestinal tissue, leading to systemic exposure. In contrast, Capecitabine was designed as a multiple prodrug to overcome this; it passes through the intestine largely unchanged and undergoes a three-step activation process, with the final conversion to 5-FU occurring preferentially in tumor tissue due to higher TP activity, potentially leading to a better safety profile [1] [2].
This section provides detailed methodologies for key experiments relevant to screening and understanding this compound-associated neurotoxicity.
This protocol uses the eCiphrNeuro-Human assay as a model for screening functional neurotoxicity in a human-derived system [5].
This protocol is based on methods used to evaluate novel NTR-responsive this compound derivatives and can be adapted to study the parent compound's metabolism [4].
The following tables consolidate key quantitative data from the literature for easy reference.
Table 1: Clinical Features and Risk Factors of this compound Neurotoxicity
| Feature | Description | Citation |
|---|---|---|
| Neurotoxicity Type | Central neurotoxicity; Cerebellar and encephalopathic symptoms | [1] [2] [3] |
| Common Symptoms | Unsteady gait, disability, difficulties with concentration and memory | [1] [2] |
| Onset | Often in the second week of the first treatment cycle | [1] [2] |
| Dose Relationship | Dose-related, worsens with subsequent cycles | [1] [2] |
| Key Risk Factors | Renal impairment, marked weight loss, generalized ECG dysrhythmias | [1] [2] [3] |
Table 2: In Vitro Models for Assessing Neurotoxicity
| Model System | Measured Endpoints | Utility in this compound Research | Citation |
|---|---|---|---|
| Human iPSC-derived Neurons/ Astrocytes (MEA) | Spike rate, burst duration, interspike interval, synchrony | Functional neurotoxicity screening, seizure liability prediction | [5] |
| Neurite Outgrowth (High-content imaging) | Neurite length, branching, number | Detection of developmental neurotoxicity and structural impairment | [5] |
| 3D Neurospheroid Model | Cell viability, ATP content, calcium homeostasis | Detection of neurotoxicity in a complex, more physiologically relevant tissue structure | [5] |
The following diagrams illustrate the key mechanisms and experimental strategies.
The table below outlines the key biological factor behind this dose-limiting toxicity.
| Factor | Description |
|---|---|
| Key Enzyme | Thymidine phosphorylase (TP) [1] [2] [3] |
| Role in Toxicity | TP activates doxifluridine by converting it to 5-fluorouracil (5-FU) [1] [3]. This enzyme is found in higher concentrations not only in tumor tissue but also in normal human intestinal tract tissue [1] [3]. |
| Result | Activation of a significant proportion of the drug dose in the intestines through presystemic first-pass metabolism, leading to localized toxicity and dose-limiting diarrhea [1]. |
This activation pathway and the site of toxicity are illustrated below.
Clinical studies provide concrete data on the incidence of diarrhea and the established method for managing it.
| Clinical Context | Reported Incidence of Severe Diarrhea (Grade 3/4) | Established Management Strategy |
|---|---|---|
| Elderly Advanced Colorectal Cancer (n=42) [4] | 17% (6 patients had grade 3; 1 had grade 4) | Daily dose reduction from 2,250 mg to 1,500 mg [4]. |
| Elderly Advanced NSCLC (n=33) [5] | 15% (5 patients had grade 3) | Daily dose reduction from 2,250 mg to 1,500 mg [5]. |
Beyond reactive dose reduction, research points to strategic protocol design to mitigate this risk.
UGT1A1 genotype is critical. Patients with the *28/*28 (7/7) or *1/*28 (6/7) genotype are at higher risk for severe irinotecan-induced toxicity (including diarrhea) and require a significantly lower irinotecan starting dose [7]. Genotyping should be considered in combination therapy protocols.The compiled information can guide your research and development efforts.
qd x 14) [6].
The core strategy involves chemically modifying Doxifluridine to create a prodrug that remains inert until it reaches the tumor microenvironment (TME). A 2024 study designed derivatives that require two enzymes for activation: Thymidine Phosphorylase (TP), which is abundant in tumors but also present in the GI tract, and Nitroreductase (NTR), which is highly specific to hypoxic tumor regions [1]. This dual requirement aims to minimize 5-FU release in healthy tissues.
Design and Proposed Metabolism Pathway of 5'-DFUR Derivatives
Researchers synthesized and evaluated several derivatives. Compound 2c, which features a nitrofuran fragment, emerged as a promising candidate. The table below summarizes key experimental findings [1].
| Evaluation Parameter | Experimental Findings for Compound 2c |
|---|---|
| In Vitro Stability | >88% remained in mouse/rat plasma after 24 hours; >90% stable in PBS at different pH levels. |
| NTR-Responsive Release | Rapidly converted to release 5'-DFUR in the presence of NTR. |
| In Vitro Cytotoxicity | Showed excellent selectivity; lower cytotoxicity in MCF-7 & HT29 cell lines without NTR. |
| In Vivo Antitumor Activity | Comparable tumor growth inhibition to standard 5'-DFUR. |
| In Vivo Toxicity | Mice showed higher body weight than the 5'-DFUR group, indicating reduced systemic toxicity. |
Q1: What is the primary hypothesis for reducing this compound's GI toxicity? The primary hypothesis is that the high concentration of NTR in the hypoxic tumor microenvironment can be exploited for selective drug activation. By designing a prodrug that requires both TP and NTR for full activation, the release of the toxic 5-FU metabolite is largely confined to tumor tissue, sparing healthy gastrointestinal cells that lack sufficient NTR levels [1].
Q2: Which derivative shows the most promise, and what is its chemical feature? Among the derivatives tested, Compound 2c is the most promising. Its key chemical feature is a nitrofuran fragment attached to the this compound structure. This nitro-aromatic moiety is a specific substrate for Nitroreductase (NTR), making the prodrug responsive to the hypoxic tumor environment [1].
Q3: What is the experimental evidence for the reduced toxicity of these novel prodrugs? The main evidence comes from in vivo studies in mouse models. Mice treated with Compound 2c maintained a higher body weight compared to those treated with equi-effective doses of standard 5'-DFUR. Since weight loss is a common indicator of general drug toxicity (including GI damage), this suggests that the prodrug has a better safety profile [1].
Q4: Are there other mechanisms by which this compound's effects can be modulated? Emerging research suggests a complex interplay between the drug, the host, and the gut microbiota. One study found that this compound's effects on longevity in C. elegans were dependent on bacterial metabolism, increasing production of bacterial metabolites like linoleic acid and agmatine. This highlights that the gut microbiome could be a potential target for managing drug efficacy and toxicity, though this is not yet directly applied to GI toxicity mitigation in humans [2].
Below is a generalized workflow for evaluating the stability and enzyme-triggered release of prodrug candidates, based on the methods cited [1].
Stability and Enzymatic Release Workflow
Q: If my in vitro models or patient-derived samples show resistance to 5-Fluorouracil (5-FU), is there a rationale for testing this compound?
A: Yes, a clear biochemical rationale exists. Clinical and pre-clinical evidence suggests that incomplete cross-resistance can occur between 5-FU and this compound [1] [2]. This is primarily because they are activated by different enzymatic pathways.
Q: What is the core metabolic difference that explains this incomplete cross-resistance?
A: The key difference lies in the crucial activation step [3] [2]:
Therefore, a cell line or tumor that is resistant to 5-FU due to defects in the OPRT-mediated activation pathway might remain sensitive to this compound if it retains high TP activity.
The table below summarizes key resistance mechanisms identified in pre-clinical studies, which highlight the different metabolic pathways involved.
| Resistance Context | Observed Mechanism Implicated in Resistance | Suggested Susceptibility to this compound | Experimental Citation |
|---|---|---|---|
| 5-FU-resistant human colon cancer cells (SW48/5FUR) | Markedly decreased synthesis of the active metabolite FdUMP via both OPRT and TP pathways [3]. | Potential susceptibility to FdUrd (Fluorodeoxyuridine), as it bypasses these deficient initial activation steps [3]. | [3] |
| 5-FU-resistant human colon cancer cells (LS174T/5FUR) | Shifted FdUMP synthesis to rely mainly on the TP-TK pathway; increased dTMP synthesis via salvage pathway [3]. | Likely cross-resistant, as resistance is not primarily due to impaired 5-FU activation [3]. | [3] |
| MCF-7/Adr breast cancer cells (selected with doxorubicin) | Cross-resistance to 5-FU linked to significantly increased levels of Thymidylate Synthase (TS) [4]. | Unknown cross-resistance profile for this compound; likely depends on whether this compound's active metabolites are still effectively inhibited by high TS levels. | [4] |
To systematically investigate the potential of this compound in overcoming 5-FU resistance in your models, you can follow the workflow below. The core of the analysis should focus on characterizing the metabolic and enzymatic profile of the resistant cells.
1. Characterizing Metabolic and Enzymatic Profiles
2. Performing Cytotoxicity Assays
| Experimental Observation | Possible Interpretation | Suggested Action |
|---|---|---|
| Resistant cells show low FdUMP after 5-FU but normal FdUMP after this compound. | Resistance is likely due to a defect in the early 5-FU activation pathway (e.g., low OPRT). This compound bypasses this defect via TP [3]. | Consider This compound as a potential alternative. Investigate TP expression in patient tumor samples to gauge clinical relevance. |
| Resistant cells show low FdUMP after both 5-FU and this compound. | Resistance may be due to downstream factors, such as very high TS expression that sequesters all FdUMP, or deficiencies in later metabolic steps [4] [3]. | Explore other nucleoside analogs like Trifluridine/Tipiracil (which incorporates into DNA) or combination therapies with TS-inhibiting drugs [3]. |
| Resistant cells show high TS expression. | This is a common "classical" resistance mechanism that can confer broad cross-resistance to fluoropyrimidines [5] [4]. | Test combinations of 5-FU or this compound with TS-targeting therapies or consider non-fluoropyrimidine agents. |
Q1: What is the primary dose-limiting toxicity of Doxifluridine in clinical practice, and how can it be predicted?
Q2: Beyond its antimetabolite activity, what other bioactivities of this compound should researchers be aware of?
Q3: How does the site of drug exposure relate to the manifestation of this compound's toxicity?
This guide helps in setting up experiments to predict the risk of diarrhea, the major dose-limiting toxicity.
Objective: To assess the risk of this compound-induced diarrhea in preclinical models or patient samples by quantifying key protein biomarkers.
Background: The metabolism of Doxifluride to its active form, 5-FU, and its subsequent transport in the gastrointestinal tract are key determinants of toxicity. The enzyme Cytidine Deaminase (CDA) and the transporter Solute Carrier Family 22 Member 7 (SLC22A7) have been identified as crucial players [1].
Experimental Protocol:
Y = 0.028 × [CDA] - 0.518 × [SLC22A7] + 1.526The following diagram illustrates the metabolic activation of this compound and the key biomarkers for toxicity prediction:
Diagram 1: Key biomarkers in this compound metabolism and toxicity. High CDA increases active metabolites, while low SLC22A7 may allow toxic accumulation in colon cells [1].
This protocol is for researchers investigating the repurposing potential of this compound or its impact on the gut microbiome.
Objective: To determine the in vitro minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against bacterial strains of interest (e.g., MRSA).
Background: this compound exhibits direct growth-inhibitory effects on certain bacteria, including antibiotic-resistant strains. Establishing MIC and MBC values is a fundamental first step in characterizing this activity [2].
Experimental Protocol:
The workflow for this antibacterial assay is summarized below:
Diagram 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound [2].
Reference Antibacterial Data: The table below summarizes published MIC and MBC values for this compound against various S. aureus strains [2].
| Bacterial Strain | Phenotypic Properties | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| S. aureus ATCC29213 (MSSA) | Methicillin-Susceptible | 1 | 2 |
| S. aureus ATCC43300 (MRSA) | Methicillin-Resistant | 2 | 4 |
| Clinical S. aureus Isolate 181 | Multidrug-Resistant | 0.5 | 2 |
| Clinical S. aureus Isolate 113 | Multidrug-Resistant | 0.5 | 1 |
| Clinical S. aureus Isolate 185 | Multidrug-Resistant | 2 | 4 |
Table 1: In vitro antibacterial activity of this compound against S. aureus strains. MIC/MBC values demonstrate potency against both susceptible and resistant strains [2].
| Parameter | Single IV Infusion (2 g/m² vs 4 g/m²) [1] [2] | 5-Day Stepped-Dose Infusion [3] |
|---|---|---|
| Study Design | Single dose, cross-over | Infusion rate increased every 24 hours over 5 days |
| Dose-Linearity | Nonlinear: 40% decrease in nonrenal clearance with doubled dose | Approximately linear: No significant saturation of metabolism observed |
| Terminal Half-Life | 16.1 - 27.7 minutes | Not explicitly reported |
| Renal Clearance (ClR) | 0.32 to 0.29 L/min (change not significant) | 108.9 ± 53.6 mL/min/m² |
| Nonrenal Clearance (ClNR) | 0.60 to 0.37 L/min (significant decrease) | 728 ± 181 mL/min/m² |
| Primary Cause of Nonlinearity | Saturation of nonrenal elimination processes (metabolism) | Saturation avoided with stepped-dose protocol |
Study 1: Single IV Infusion (Schaaf et al., 1988) [1] [2]
Study 2: 5-Day Stepped-Dose Infusion (1990) [3]
The relationship between infusion strategy and the saturation of this compound's metabolic pathway is summarized in the diagram below.
What is the primary mechanism behind this compound's nonlinear kinetics? The nonlinearity is primarily due to the saturation of nonrenal clearance pathways [1] [2]. This process is largely governed by metabolic enzymes, with dihydropyrimidine dehydrogenase (DPD) being the rate-limiting enzyme in the catabolism of its active metabolite, 5-FU [4] [5]. At higher dose rates, these enzymatic processes become saturated, leading to a disproportionate increase in drug exposure.
How can the saturation of metabolism be avoided in experimental designs? As demonstrated in the 1990 study, administering this compound via a prolonged, stepped-dose infusion rather than a single high-dose bolus can prevent the saturation of its metabolic pathways [3]. This method allows for higher cumulative doses while maintaining linear kinetics.
Why is renal clearance less affected by dose increases? The data indicates that this compound's renal clearance remains relatively constant even when the dose is doubled, unlike its nonrenal (metabolic) clearance [1] [2]. This suggests that the saturable process is specific to metabolism and not related to renal excretion or protein binding.
What is the key takeaway for dose adjustment in experiments? The infusion schedule is critical. For predictable, linear pharmacokinetics, consider using protracted or continuous infusion schedules instead of single bolus doses. This helps avoid the saturation of metabolic enzymes and reduces interpatient variability in drug exposure [3].
The following table summarizes stability data for this compound and a novel derivative, compound 2c, from a recent study. This derivative was designed to be more stable and activated specifically in the tumor microenvironment [1] [2].
| Compound | Condition | Time | Stability Result | Citation |
|---|---|---|---|---|
| This compound Derivatives (1c-6c) | PBS (pH 6.5 & 7.4) | 24 hours | Concentration remained >90% of initial | [1] [2] |
| Derivative 2c (with nitrofuran fragment) | Mouse & Rat Plasma | 24 hours | Concentration remained >80% of initial (83-88% in mouse; 81-86% in rat) | [1] [2] |
| Derivative 2c | With Nitroreductase (NTR) | - | Rapidly reduced and released active 5'-DFUR | [1] [2] |
Key Implications for Handling:
This compound (5'-deoxy-5-fluorouridine, 5'-DFUR) is an oral prodrug that is ultimately converted into the active anticancer drug, 5-fluorouracil (5-FU) [3] [4]. The activation pathway and mechanism of its derivative (2c) can be visualized as follows:
This diagram illustrates the tumor-selective activation strategy for the this compound derivative 2c, designed to minimize side effects by leveraging high enzyme levels in the tumor microenvironment [1] [2].
Here are some potential questions and answers based on the available data, which you can expand upon with internal protocols.
Q: What is the stability of this compound in buffer solutions?
Q: How stable is this compound in biological matrices like plasma?
Q: What is the mechanism of action of this compound?
The table below summarizes quantitative adverse event data from a prospective randomized clinical trial that directly compared intravenous 5-FU and oral doxifluridine (both in combination with leucovorin) as postoperative adjuvant treatment for advanced rectal cancer [1].
| Adverse Event | Intravenous 5-FU (n=74) | Oral this compound (n=92) | Comparison |
|---|---|---|---|
| Leukopenia | 30/74 (40.5%) | 17/92 (18.5%) | Statistically more common in 5-FU arm [1] |
| Alopecia | 21/74 (28.4%) | 13/92 (14.1%) | Statistically more common in 5-FU arm [1] |
| Diarrhea | Information not specified in source | Information not specified in source | More common in this compound arm [1] |
| Quality of Life (Good Score) - 1 Month | 19.5% | 49% | Statistically significant favor to this compound arm (p<0.05) [1] |
| Quality of Life (Good Score) - 2 Months | 47% | 72% | Statistically significant favor to this compound arm (p<0.05) [1] |
To properly interpret the toxicity data, understanding the clinical trial's design is crucial.
The differing toxicity profiles stem from the distinct activation mechanisms of these two prodrugs.
FAQ 1: What is the scientific basis for using Thymidine Phosphorylase (TP) as a biomarker for this compound?
This compound (5'-deoxy-5-fluorouridine) is a prodrug that must be converted into the active chemotherapeutic agent, 5-Fluorouracil (5-FU). Thymidine phosphorylase (TP) is the rate-limiting enzyme that catalyzes this critical activation step [1] [2]. Because TP is often overexpressed in various solid tumor tissues compared to adjacent normal tissues, it enables a more targeted conversion and release of the active drug directly at the tumor site [3] [4] [2]. This mechanism forms the rationale for using TP expression as a predictive biomarker for this compound efficacy.
The following diagram illustrates the activation pathway and the role of a competing enzyme, dihydropyrimidine dehydrogenase (DPD), which inactivates 5-FU.
FAQ 2: In which cancer types is TP expression high, making them potential candidates for this compound?
Research has quantified TP levels across different human tumor tissues. The table below summarizes key findings, showing that esophageal, cervical, breast, and pancreatic cancers, as well as hepatoma, tend to have high median TP expression [1]. However, the TP/DPD ratio is also a crucial parameter, as it balances the activation and inactivation pathways. A higher ratio may correlate with better susceptibility to this compound [1].
| Cancer Type | Median TP Level (U/mg protein) | Median DPD Level (U/mg protein) | Median TP/DPD Ratio | Candidate for this compound? |
|---|---|---|---|---|
| Esophageal | >150 | >70 | >1.5 | Strong Candidate |
| Cervical | >150 | >70 | Information Missing | Strong Candidate |
| Breast | >150 | >70 | >1.5 | Strong Candidate |
| Pancreatic | >150 | >70 | Information Missing | Strong Candidate |
| Renal | Information Missing | Information Missing | >1.5 | Candidate (High Ratio) |
| Colorectal | Information Missing | Information Missing | >1.5 | Candidate (High Ratio) |
| Gastric | Information Missing | Information Missing | >1.5 | Candidate (High Ratio) |
| Hepatic | >150 | >70 | Information Missing | Strong Candidate |
> Important Note for Researchers: A critical finding is the significant inter-patient variability in enzyme levels. For each cancer type, the difference between the highest and lowest measured DPD level was 7 to 513-fold [1]. This underscores that patient-specific measurement is more important than relying solely on general cancer type classifications.
FAQ 3: What is the clinical evidence linking high TP expression to improved this compound outcomes?
Clinical studies support the use of TP as a chemosensitive marker:
FAQ 4: What is a standard protocol for measuring TP expression via immunohistochemistry (IHC)?
The following workflow outlines a common IHC method used in clinical studies to assess TP expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples [5] [6].
Detailed Protocol:
The table below summarizes key findings from clinical trials for each drug, used in different combination regimens for mCRC.
| Drug / Regimen | Study Phase & Population | Key Efficacy Results | Key Safety Results |
|---|
| Doxifluridine + Irinotecan [1] | Phase II, mCRC (n=60) | • Overall Response Rate (ORR): 40% • Median Overall Survival (OS): 20.5 months • Median Time to Progression (TTP): 5.9 months | • Grade 3-4 neutropenia: 28% • Grade 3-4 fatigue: 12% • Grade 3-4 diarrhea: 5% | | Capecitabine (as single agent) [2] [3] | Phase III, mCRC (n=605) | • ORR: 25.8% (vs. 11.6% for IV 5-FU/LV) • Median OS: 12.5 months (vs. 13.3 months for IV 5-FU/LV) | • Hand-foot syndrome is a notable side effect. • Lower incidence of stomatitis vs. IV 5-FU/LV. |
Both this compound and capecitabine are oral prodrugs of 5-fluorouracil (5-FU), but they follow distinct metabolic pathways to achieve tumor-selective activation [4].
Key Enzymatic Steps:
This multi-step activation of capecitabine is designed to maximize tumor-specific drug delivery and minimize systemic exposure to 5-FU [2].
The evidence for these drugs comes from robust clinical trial designs.
The choice between them, or the preference for capecitabine in current practice, often depends on the specific treatment regimen, combination partners, and the management of characteristic toxicities.
The table below summarizes the core characteristics and comparative data for this compound and 5-FU.
| Feature | This compound (5'-deoxy-5-fluorouridine, 5'd-FUR) | 5-Fluorouracil (5-FU) |
|---|---|---|
| Definition | Prodrug of 5-FU; 2nd generation fluoropyrimidine [1] | Prototypical fluoropyrimidine antimetabolite [2] |
| Administration | Oral (suitable) [1] | Intravenous (required) [2] [1] |
| Activation Mechanism | Converted to 5-FU by Thymidine Phosphorylase (TP) [3] [1] | Directly activated intracellularly via multiple pathways [2] |
| Therapeutic Index | Higher in certain models (Therapeutic index 10x higher in some in vivo models) [1] | Lower compared to this compound in preclinical models [1] |
| Key Efficacy Data | - Superior Time to Progression in advanced CRC vs. 5-FU (P=0.02) [4]
For researchers to critically evaluate these findings and replicate the analyses, here is a detailed breakdown of the key experiments cited.
This foundational study provides the mechanistic basis for the differential efficacy of this compound [3].
This study provides Level I evidence from a head-to-head clinical trial [4].
The following diagram illustrates the distinct metabolic pathways of 5-FU and its prodrug, this compound, highlighting the key enzymes involved. This explains the basis for tumor selectivity and the different toxicity profiles.
The diagram shows that this compound is selectively activated to 5-FU by Thymidine Phosphorylase (TP), an enzyme often found at higher levels in tumor tissues compared to normal tissues [1]. Once converted to 5-FU, both drugs follow the same complex intracellular metabolism, which involves three potential anabolic pathways leading to active metabolites that cause RNA and DNA damage, and one major catabolic pathway [2] [5].
A 1997 phase II clinical trial provides direct evidence that doxifluridine (5'-dFUR) has activity in patients with 5-FU-resistant colorectal cancer, suggesting incomplete cross-resistance between these two fluoropyrimidines [1] [2] [3].
The table below summarizes the response data from this trial:
| Patient Group | Regimen | Partial Response Rate | Median Response Duration | Key Patient Profile |
|---|---|---|---|---|
| Intravenous (14 pts) | 5-dFUR + L-leucovorin, days 1-5, every 3 wks [2] | 29% (4/14) [2] [3] | 6 months (range 3-11+) [2] | Documented tumor progression during or within 8 weeks of 5-FU therapy [2] |
| Oral (34 pts) | 5-dFUR + L-leucovorin, 5 days on/5 days off [2] | 12% (4/34) [2] [3] | 6 months (range 3-11+) [2] | Median 5-FU pretreatment: 9250 mg/m² [2] |
The authors concluded that the observed response rates were encouraging for a second-line therapy in a 5-FU-resistant population [2] [3].
The biological rationale for this incomplete cross-resistance lies in the drugs' distinct activation pathways.
The following diagram illustrates the distinct activation pathways and potential bypass of resistance.
The cited study provides a clear clinical protocol, though it lacks the granular methodological detail typical of a laboratory paper.
It is crucial to interpret these findings in context. The single available study is from 1997, and treatment paradigms for colorectal cancer have evolved significantly since then. The search results indicate that modern research on 5-FU resistance is highly active, focusing on a wide array of complex mechanisms beyond metabolism, such as epithelial-mesenchymal transition (EMT), drug efflux pumps, autophagy, and alterations in the tumor microenvironment [4] [6] [5]. An up-to-date cross-resistance profile would need to account for these contemporary resistance models.
To build a comprehensive and current comparison guide, you might need to explore more recent literature. I suggest:
The tables below summarize available comparative data on efficacy and laboratory studies.
Table 1: Clinical Trial Comparison in Advanced Colorectal Cancer [1] This table summarizes findings from a 1993 prospective randomized trial.
| Feature | Fluorouracil (FU) | Doxifluridine (dFUR) |
|---|---|---|
| Dosing Regimen | 500 mg/m² daily for 5 days every 28 days | 4000 mg/m² daily for 5 days every 28 days |
| Objective Response Rate | 0.9% (1 Partial Response among 110 patients) | 5.4% (1 Complete + 5 Partial Responses among 112 patients) |
| Time to Progression | Shorter | Significantly longer (P=0.02) |
| Overall Survival | 39 weeks | 48 weeks (difference not statistically significant, P=0.08) |
| Common Severe Toxicities (Grade 3-4) | Information missing from source | Leukopenia, Neurological side-effects |
Table 2: In Vitro Cytotoxicity Profile (IC50 in μM) [2] This table shows the concentration required to inhibit 50% of cell growth (IC50) in Oral Squamous Cell Carcinoma (OSCC) cell lines, as measured by a Real-Time Cell Analysis (RTCA) system. A lower value indicates higher potency.
| Cell Line | 5-Fluorouracil (5-FU) | This compound | Carboplatin | Docetaxel |
|---|---|---|---|---|
| SQUU-A | 24.8 | 1350.0 | 35.7 | 0.003 |
| SQUU-B | 20.5 | 1000.0 | 29.8 | 0.002 |
| SAS | 35.2 | 1350.0 | 33.5 | 0.002 |
| NA | 28.6 | 1350.0 | 31.7 | 0.003 |
Table 3: Fluoropyrimidine Drug Characteristics [3]
| Drug Name | Type | Key Metabolic Steps | Common Toxicities |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Parent Drug | Activated to FdUMP (inhibits TS) | Myelosuppression, Mucositis, Diarrhea, Hand-Foot Syndrome |
| Capecitabine | Oral Prodrug | Converted to 5-FU via a 3-enzyme process (including thymidine phosphorylase) | Similar to 5-FU; Hand-Foot Syndrome can be more prominent |
| This compound | Oral Prodrug | Converted to 5-FU primarily by thymidine phosphorylase | Similar to 5-FU; Neurotoxicity and leukopenia noted in some studies [1] |
| Tegafur (in S-1) | Oral Prodrug | Converted to 5-FU mainly by hepatic CYP450 enzymes | Similar to 5-FU |
For researchers looking to replicate or understand the methodology behind the data, here are the key experimental details.
1. Clinical Trial Protocol for Table 1 Data [1]
2. Real-Time Cytotoxicity Assay for Table 2 Data [2]
The following diagrams illustrate the metabolic pathway of fluoropyrimidines and the experimental workflow for cytotoxicity screening.
Figure 1: Metabolic Activation of Fluoropyrimidine Prodrugs. Oral prodrugs like this compound are converted into the active drug 5-FU, which is then metabolized into compounds that inhibit DNA and RNA synthesis, leading to cell death [3].
Figure 2: Workflow for Real-Time Cytotoxicity Screening. This label-free, impedance-based assay allows for continuous monitoring of cell health and the calculation of IC50 values in real-time [2].
While quantitative binding data for PDHK1 is unavailable, the search results clarify the distinct roles of 5-FU and Doxifluridine. The table below summarizes their core characteristics.
| Feature | 5-Fluorouracil (5-FU) | This compound (5'-deoxy-5-fluorouridine) |
|---|---|---|
| Role/Relationship | Primary anticancer drug | Prodrug of 5-FU [1] |
| Primary Mechanism | Inhibits thymidylate synthase (TS); misincorporates into RNA & DNA [2] | Converted into 5-FU by tumor-associated enzymes (e.g., thymidine phosphorylase) [1] |
| Known Direct Protein Interactions | Dihydropyrimidine dehydrogenase, uridine phosphorylase, uracil phosphoribosyltransferase, others [2] | Data not specific to protein binding; studies focus on pharmacokinetics [1] |
| Relationship to PDHK1 | Part of a triple therapy that suppresses PDHK1 gene expression [3] | Data not found in search results |
PDHK1 (Pyruvate Dehydrogenase Kinase 1) is a key metabolic enzyme. It phosphorylates and inactivates the pyruvate dehydrogenase (PDH) enzyme, which suppresses glucose oxidation in the mitochondria and promotes the Warburg effect (aerobic glycolysis)—a hallmark of cancer metabolism [4].
Research indicates that 5-FU-based combination therapies can target PDHK1. One study found that a triple therapy of 5-FU, thymoquinone, and coenzyme Q10 in colorectal cancer cells resulted in the strongest suppression of PDHK1 expression. This suppression helps reactivate glucose oxidation and contributes to the therapy's pro-apoptotic effects [3].
The following diagram illustrates this metabolic pathway and how 5-FU combination therapy can influence it.
The table below summarizes key efficacy data from recent in vitro and in vivo studies.
| Therapeutic Agent | Class / Type | Key Metric (vs. MRSA) | Reported Values & Findings | Key Observations |
|---|---|---|---|---|
| Doxifluridine | Fluoropyrimidine (Drug Repurposing Candidate) | MIC (Minimum Inhibitory Concentration) [1] [2] | 0.5 - 2 μg/mL | Potent activity against clinical MDR isolates. |
| MBC (Minimum Bactericidal Concentration) [1] [2] | 1 - 4 μg/mL | Confirms bactericidal, not just bacteriostatic, action. | ||
| Time-Kill Assay [1] [2] | Potent bactericidal effects within 8 hours | Rapid killing kinetics. | ||
| Biofilm Reduction [1] [2] | Substantial reduction in biofilm mass and viability | Effective against hard-to-treat biofilm-associated infections. | ||
| In Vivo Efficacy (G. mellonella) [1] [2] | Significantly increased survival rate of infected larvae | Demonstrated efficacy in a live infection model. | ||
| Linezolid (Zyvox) [3] [4] | Oxazolidinone (Approved Antibiotic) | Clinical Cure (cSSSI) [4] | OR 1.55 vs. vancomycin | Superior clinical cure in complicated skin infections. |
| NMA Ranking (cSSSI) [4] | Superior efficacy in network meta-analysis | Considered a top-tier option for MRSA cSSSI. | ||
| Vancomycin (IV) [3] [4] | Glycopeptide (First-line IV Antibiotic) | Clinical Cure (cSSSI) [4] | Baseline comparator | Remains a first-line treatment despite newer options. |
| MIC Creep & Resistance [4] | Associated with increased mortality | Treatment failure and resistance are growing concerns. | ||
| Tedizolid [4] | Oxazolidinone (Approved Antibiotic) | Clinical Cure (cSSSI) [4] | OR 1.39 vs. vancomycin | Similar efficacy to vancomycin. |
| TMP-SMX (Bactrim) [3] | Sulfonamide (Oral Antibiotic) | Susceptibility (CA-MRSA) [3] | Most community-acquired strains remain susceptible | Common oral option for skin and soft tissue infections. |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies.
The minimum inhibitory and bactericidal concentrations were determined using standard broth microdilution and agar diffusion methods [2].
This assay evaluated the rate of bactericidal activity.
The efficacy against biofilms was assessed by measuring biofilm mass and viability.
This tested this compound's interaction with conventional antibiotics.
The exact antibacterial mechanism of this compound against MRSA is still under investigation. As a fluoropyrimidine, it is an analog of 5-fluorouracil (5-FU) and is metabolized into 5-FU intracellularly in both mammalian and, as recent evidence suggests, bacterial cells [5]. The proposed primary mechanism is the inhibition of bacterial DNA synthesis.
The following diagram illustrates the hypothesized mechanism and integrated experimental workflow based on the cited studies.
The data positions this compound as a compelling candidate for drug repurposing. Its advantages include a known human safety profile from its use in oncology, which can accelerate preclinical development [6]. Key future directions include:
The fundamental difference lies in their administration and activation pathways. 5-FU is a direct cytotoxic agent, while doxifluridine (5'-DFUR) is a prodrug that requires conversion into 5-FU to become active.
| Feature | 5-Fluorouracil (5-FU) | This compound (5'-DFUR) |
|---|---|---|
| Drug Type | Direct cytotoxic drug | Prodrug of 5-FU |
| Primary Activation | Intravenous infusion; requires intracellular anabolism to active metabolites (FdUMP, FUTP) [1]. | Converted to 5-FU by Thymidine Phosphorylase (TP), an enzyme often overexpressed in tumor tissues [2] [3]. |
| Theoretical Tumor Selectivity | Lower; acts on any rapidly dividing cell. | Higher; designed to selectively release 5-FU at the tumor site [2]. |
Activation Pathway of this compound and 5-FU This diagram illustrates the metabolic pathways and theoretical tumor-selective release of 5-FU from this compound.
A direct, albeit older, randomized clinical trial provides a head-to-head comparison of efficacy and safety, which indirectly informs their differential tissue effects.
| Parameter | 5-Fluorouracil (5-FU) | This compound (5'-DFUR) |
|---|---|---|
| Efficacy (Partial Response) | 2 patients (out of 26) [4] | 5 patients (out of 26) [4] |
| Dominant Toxicities | Leukopenia (48% of patients), Nausea/Emesis (37%) [4] | Neurotoxicity (48%), Mucositis (43%) [4] |
| Notable Severe Toxicity | - | Cardiac dysfunction (4 patients, including one ventricular fibrillation) [4] |
This data suggests that while this compound may have shown a higher response rate in this particular study, its toxicity profile is distinct and more concerning, particularly regarding neurotoxicity and cardiotoxicity [4]. The different toxicity spectra imply that the two drugs have different tissue distribution and activation patterns.
Current research is focused on overcoming the limitations of both drugs, particularly the off-target toxicity of this compound, by developing more sophisticated delivery systems.
Advanced this compound Delivery System This workflow shows how modern nanocarriers are designed for targeted delivery and release in the tumor microenvironment.
The experimental data and current research trends lead to several key interpretations:
The table below summarizes the key safety and efficacy characteristics of doxifluridine alongside other fluoropyrimidines, based on meta-analyses of clinical trials.
| Feature | This compound | Capecitabine | S-1 | UFT (Tegafur/Uracil) | 5-FU (IV, reference) |
|---|---|---|---|---|---|
| General Safety Profile | Different toxicity pattern vs. IV 5-FU [1] [2] | Different toxicity pattern vs. IV 5-FU [1] [2] | Similar PFS to IV [1] [2] | Inferior PFS vs. IV [1] [2] | Baseline for comparison |
| Grade ≥3 Neutropenia | Significantly lower risk [1] [2] | Significantly lower risk [1] [2] | - | Significantly lower risk [1] [2] | Higher risk [1] [2] |
| Grade ≥3 Stomatitis/Mucositis | Lower risk [1] [2] | Lower risk [1] [2] | - | Lower risk [1] [2] | Higher risk [1] [2] |
| Grade ≥3 Diarrhea | Increased risk [1] [2] | Increased risk [1] [2] | - | - | Lower risk [1] [2] |
| Grade ≥3 Hand-Foot Syndrome | Increased risk [1] [2] | Increased risk [1] [2] | - | - | Rare [1] [2] |
| Efficacy (Palliative PFS) | Similar to IV 5-FU [1] [2] | Similar to IV 5-FU [1] [2] | Similar to IV 5-FU [1] [2] | Inferior to IV 5-FU [1] [2] | - |
| Efficacy (Palliative OS) | Similar to IV 5-FU [1] [2] | Similar to IV 5-FU [1] [2] | Similar to IV 5-FU [1] [2] | Similar to IV 5-FU [1] [2] | - |
The pharmacological profile, including metabolism and enzymatic targeting, underlies the differences in safety and efficacy between these drugs.
| Property | This compound | Capecitabine | S-1 | UFT | Eniluracil + 5-FU |
|---|---|---|---|---|---|
| Status | Prodrug of 5-FU [3] | Prodrug of 5-FU [3] [4] [5] | Prodrug (Tegafur) [3] [4] [5] | Prodrug (Tegafur) + Inhibitor [4] [5] | Drug + Inactivator [4] [5] |
| Key Activation Enzyme | Thymidine Phosphorylase (TP) [3] | Primarily TP (tumor-localized) [3] [4] [5] | - | - | - |
| DPD Inhibition | No [4] [5] | No [4] [5] | Yes (potent inhibitor) [4] [5] | Yes (uracil, mild inhibitor) [4] [5] | Yes (complete inactivation) [4] [5] |
| Rationale / Key Feature | Activated by TP, higher in some tumors [3] | Tumor-selective activation via 3-enzyme pathway [3] [4] [5] | Combines Tegafur with a DPD inhibitor and an GI protector [4] [5] | Combines Tegafur with uracil to inhibit 5-FU catabolism [4] [5] | Completely inactivates DPD to allow reliable oral 5-FU absorption [4] [5] |
The metabolic pathways of major oral fluoropyrimidines are summarized in the diagram below. Capecitabine and this compound share the final activation step by Thymidine Phosphorylase (TP), an enzyme often overexpressed in tumor tissue, contributing to their tumor-targeting potential [3] [4] [5].
The comparative profiles are derived from numerous clinical studies.
For researchers and drug developers, the key takeaways are:
The following table summarizes the available quantitative data on the this compound market in the Asia-Pacific region. Please note that specific data on cost-effectiveness or direct price comparisons with other drugs is not available in the search results.
| Region/Country | Market Size (2025) | Projected Market Size (2033) | CAGR (2026-2033) | Key Drivers & Market Trends |
|---|---|---|---|---|
| Global/Asia-Pacific | Information missing | Information missing | ~12.93% [1] | Rising cancer prevalence (colorectal, gastric); aging population; improved diagnostics; healthcare investment; gov't initiatives; R&D for novel formulations [2]. |
| China | Information missing | Information missing | Information missing | Rapid expansion; rising healthcare expenditure; gov't support for affordable cancer treatments & domestic pharma innovation [1]. |
| Japan | Information missing | Information missing | Information missing | Mature market; focus on precision medicine & regulatory compliance; aging population; tech advancements in AI & robotics [1]. |
| Australia | Information missing | Information missing | Information missing | High healthcare standards; robust regulations; increased screening programs; research collaborations; focus on personalized medicine [1]. |
| Vietnam | Information missing | Information missing | Information missing | Emerging market; increasing healthcare access; rising cancer rates; gov't oncology care initiatives; investments in local manufacturing [1]. |
> Note on Data: The above market trends are synthesized from market reports [2] [1]. The provided figures and growth rates should be interpreted with caution, as different reports may use varying base years and methodologies.
Recent peer-reviewed research has revealed a novel mechanism of action for this compound, extending beyond its known use as a chemotherapeutic agent. A 2025 study published in PLOS Genetics identified this compound as a compound that can rescue age-associated alternative splicing defects and extend lifespan in C. elegans (nematodes) [3].
Flammable;Irritant;Health Hazard;Environmental Hazard